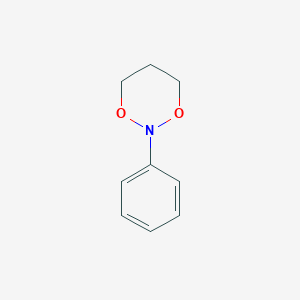![molecular formula C22H18FNO4 B303404 ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EAC is a member of the benzo[f]chromene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can inhibit the activity of several different enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphatidylinositol 3-kinase (PI3K). ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the activation of several different signaling pathways involved in cancer cell survival, including the Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit a range of different biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit antifungal and antibacterial activity. Studies have also shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which could make it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its potent anticancer activity. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit cytotoxic effects against a range of different cancer cell lines, which makes it a useful tool for studying cancer cell biology and developing new cancer treatments. However, one of the limitations of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several different future directions for research on ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate. One area of research that is currently being explored is the development of new synthetic methods for producing ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and related compounds. Another area of research is the investigation of the mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and its effects on different signaling pathways and enzymes involved in cancer cell growth and survival. Finally, there is a growing interest in the potential use of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate as a therapeutic agent for a range of different diseases, including cancer, inflammation, and oxidative stress-related conditions.
Synthesemethoden
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The first step in the synthesis involves the reaction of 4-fluoroacetophenone with malonic acid in the presence of a base catalyst to produce 3-(4-fluorophenyl)-3-oxopropanoic acid. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base catalyst to produce ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The final step in the synthesis involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-aminophenol in the presence of a base catalyst to produce ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is in the field of cancer treatment. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate exhibits potent anticancer activity against a range of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of different inflammatory and oxidative stress-related conditions.
Eigenschaften
Produktname |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
|---|---|
Molekularformel |
C22H18FNO4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18FNO4/c1-2-27-22(26)20-18(13-3-7-14(23)8-4-13)19-16-11-15(25)9-5-12(16)6-10-17(19)28-21(20)24/h3-11,18,25H,2,24H2,1H3 |
InChI-Schlüssel |
OYIOAABPCKBXJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)

![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)